molecular formula C27H38N2O4 B4326451 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE

3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE

Cat. No.: B4326451
M. Wt: 454.6 g/mol
InChI Key: BUTUMPYYCCFCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE is a complex organic compound with a unique structure. This compound is characterized by its indole moiety, which is a common structural motif in many biologically active molecules. The presence of the oxepino[2,3-d][1,3]oxazol ring system adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, the introduction of the methoxy group, and the construction of the oxepino[2,3-d][1,3]oxazol ring system. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Due to its structural similarity to biologically active molecules, it may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: A well-known indole derivative with sleep-regulating properties.

    Serotonin: Another indole derivative that acts as a neurotransmitter.

    Tryptophan: An essential amino acid and precursor to serotonin and melatonin.

Uniqueness

What sets 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE apart is its unique oxepino[2,3-d][1,3]oxazol ring system, which is not commonly found in other indole derivatives. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3a,5,8a-trimethyl-5-(4-methylpent-3-enyl)-7,8-dihydro-6H-oxepino[2,3-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-19(2)9-7-13-25(3)14-8-15-26(4)27(5,33-25)29(24(30)32-26)16-12-20-18-28-23-11-10-21(31-6)17-22(20)23/h9-11,17-18,28H,7-8,12-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTUMPYYCCFCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CCCC2(C(O1)(N(C(=O)O2)CCC3=CNC4=C3C=C(C=C4)OC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE
Reactant of Route 2
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE
Reactant of Route 3
Reactant of Route 3
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE
Reactant of Route 4
Reactant of Route 4
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE
Reactant of Route 5
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE
Reactant of Route 6
3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3A,5,8A-TRIMETHYL-5-(4-METHYL-3-PENTENYL)HEXAHYDROOXEPINO[2,3-D][1,3]OXAZOL-2(3H)-ONE

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